molecular formula C20H19ClN4O3 B6051013 1-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]triazole-4-carboxamide

1-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]triazole-4-carboxamide

Cat. No.: B6051013
M. Wt: 398.8 g/mol
InChI Key: PBKCQLFXQZEBHB-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, a benzodioxin moiety, and a triazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]triazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.

    Attachment of the benzodioxin moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to introduce the benzodioxin group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzodioxin moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
  • 3-ethyl 5-methyl (4RS)-4-(2-chlorophenyl)-2-[2-(1,3-dioxoisoindolin-2-yl)ethoxy]methyl-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness: 1-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]triazole-4-carboxamide stands out due to its unique combination of structural features, including the triazole ring, chlorophenyl group, and benzodioxin moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-15-7-5-14(6-8-15)11-25-12-17(23-24-25)20(26)22-10-9-16-13-27-18-3-1-2-4-19(18)28-16/h1-8,12,16H,9-11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKCQLFXQZEBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCNC(=O)C3=CN(N=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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